![molecular formula C30H40P2 B12879767 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two 9-phosphabicyclo[4.2.1]nonane groups attached, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with 9-phosphabicyclo[4.2.1]nonane. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl .
化学反応の分析
Types of Reactions
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .
科学的研究の応用
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
9-Phosphabicyclo[4.2.1]nonane: A simpler analog with similar structural features.
1,1’-Biphenyl-2,2’-diyldimethanol: A precursor in the synthesis of the target compound.
Phosphine derivatives: Various phosphine-containing compounds with related chemical properties.
特性
分子式 |
C30H40P2 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
9-[[2-[2-(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C30H40P2/c1-7-15-29(23(9-1)21-31-25-11-3-4-12-26(31)18-17-25)30-16-8-2-10-24(30)22-32-27-13-5-6-14-28(32)20-19-27/h1-2,7-10,15-16,25-28H,3-6,11-14,17-22H2 |
InChIキー |
DWOJDAKIMKTYEE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCCC5CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


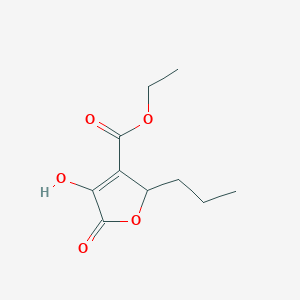
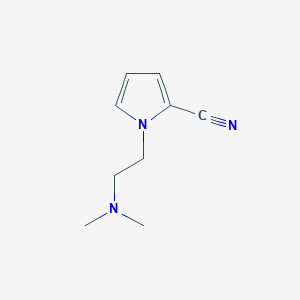
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
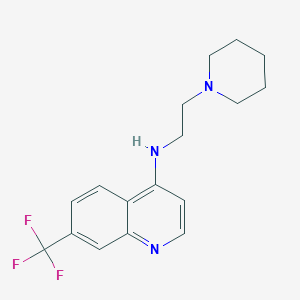
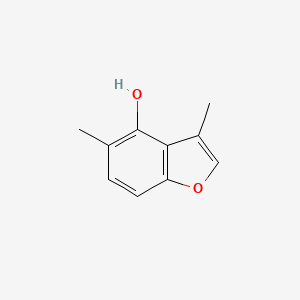
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)

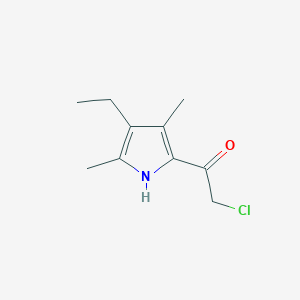
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
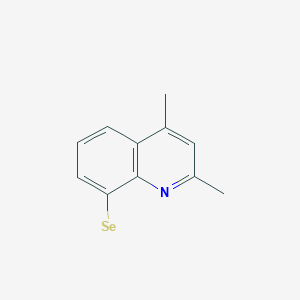

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
